molecular formula C9H8F3NO2 B6611158 methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate CAS No. 2763779-98-0

methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate

Cat. No.: B6611158
CAS No.: 2763779-98-0
M. Wt: 219.16 g/mol
InChI Key: DTYTYBQNTAPVSJ-UHFFFAOYSA-N
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Description

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate typically involves the introduction of the trifluoroethyl group into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a trifluoroethylating agent under basic conditions. For example, 2,3,6-trifluoropyridine can be reacted with methanol in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency. Additionally, maintaining an inert atmosphere and controlling the temperature are crucial to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate stands out due to its specific trifluoroethyl group, which imparts unique properties such as increased lipophilicity and stability. These characteristics make it particularly valuable in the synthesis of bioactive molecules and industrial chemicals .

Properties

IUPAC Name

methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-5-6)4-9(10,11)12/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYTYBQNTAPVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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